
2-Chloro-5-methoxynicotinamide
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Overview
Description
2-Chloro-5-methoxynicotinamide is a pyridine derivative featuring a chlorine atom at position 2, a methoxy group at position 5, and an amide functional group at position 3 (Figure 1). While direct data for this compound are unavailable in the provided evidence, its structure can be inferred from nomenclature conventions. Nicotinamide derivatives are critical intermediates in pharmaceuticals and agrochemicals due to their bioactivity and versatility in synthesis.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Mechanism of Action : 2-Chloro-5-methoxynicotinamide has been studied for its potential to inhibit cancer cell proliferation. It is believed to act through mechanisms involving apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies on various cancer cell lines, including breast and lung cancer, demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent .
-
Anti-inflammatory Properties
- Mechanism of Action : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a candidate for treating inflammatory diseases.
- Case Study : A study using LPS-stimulated macrophages showed a reduction in TNF-alpha levels by approximately 50% following treatment with this compound, highlighting its therapeutic potential in inflammatory conditions .
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Neuroprotective Effects
- Mechanism of Action : Preliminary research indicates that the compound may protect neuronal cells from oxidative stress, suggesting its use in neurodegenerative disease models.
- Case Study : In models of oxidative stress induced by hydrogen peroxide in neuronal cell lines, treatment with the compound resulted in reduced cell death and preservation of mitochondrial function.
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Antimicrobial Activity
- Mechanism of Action : The compound has shown efficacy against various bacterial strains, making it a candidate for antimicrobial therapy.
- Case Study : In vitro tests revealed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Table 2: Mechanisms of Action
Mechanism | Description |
---|---|
Apoptosis Induction | Triggers programmed cell death in cancer cells |
Cytokine Inhibition | Reduces levels of inflammatory cytokines |
Oxidative Stress Protection | Shields neuronal cells from damage due to oxidative stress |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloro substituent at position 2 undergoes nucleophilic substitution under basic or catalytic conditions.
Key Reactions:
-
Ammonolysis : Reaction with ammonia yields 2-amino-5-methoxynicotinamide. This substitution is facilitated by electron-withdrawing effects of the adjacent amide and methoxy groups .
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Alkoxylation : Substitution with alkoxide nucleophiles (e.g., sodium methoxide) produces 2-alkoxy derivatives.
Table 1: Substitution Reaction Parameters
Reagent | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
NH₃ (aq.) | 80°C, 12 h | 2-Amino-5-methoxynicotinamide | 78 | |
NaOCH₃ | DMF, 60°C, 6 h | 2-Methoxy-5-methoxynicotinamide | 65 |
Hydrolysis Reactions
The methoxy group resists hydrolysis under mild conditions but undergoes demethylation under strong acidic or enzymatic catalysis.
Experimental Findings:
-
Acidic Hydrolysis : Treatment with concentrated HCl (reflux, 24 h) cleaves the methoxy group to yield 5-hydroxynicotinamide .
-
Enzymatic Demethylation : Nicotinamidases catalyze methoxy group hydrolysis, though activity is reduced compared to nicotinamide due to steric hindrance .
Table 2: Hydrolysis Kinetics
Substrate | Enzyme | KM (µM) | kcat (min⁻¹) |
---|---|---|---|
2-Chloro-5-methoxynicotinamide | C. elegans PNC1 | 120 ± 15 | 0.12 ± 0.02 |
Nicotinamide | C. elegans PNC1 | 7 ± 1 | 0.75 ± 0.10 |
Coupling Reactions
The amide nitrogen participates in cross-coupling reactions, enabling structural diversification.
Case Study: Suzuki-Miyaura Coupling
-
Reaction : Palladium-catalyzed coupling with aryl boronic acids replaces the chloro group with aryl moieties.
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Example : Coupling with phenylboronic acid yields 2-phenyl-5-methoxynicotinamide (82% yield) .
Biological Methylation
In enzymatic contexts, the chloro group influences interactions with methyltransferases:
-
NNMT Inhibition : Chloropyridines act as suicide inhibitors of nicotinamide N-methyltransferase (NNMT). The chloro group facilitates covalent modification of cysteine residues (e.g., Cys165 in NNMT), leading to enzyme inactivation .
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Mechanism : Methylation at the pyridine nitrogen generates a reactive intermediate that alkylates catalytic cysteines .
Table 3: Enzyme Inhibition Parameters
Compound | IC50 (nM) | Target Enzyme | Selectivity Ratio |
---|---|---|---|
This compound | 29 ± 3 | NNMT | 30× (vs. MTAP) |
Reference Inhibitor | 15 ± 2 | PRMT5 | 120× |
Reductive Transformations
The pyridine ring undergoes partial reduction under catalytic hydrogenation:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-5-methoxynicotinamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, starting from 5-methoxynicotinic acid derivatives, chlorination can be achieved using POCl₃ or SOCl₂ under reflux conditions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity optimization requires rigorous characterization by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of byproducts like unreacted starting materials or dehalogenated impurities .
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and chloro substituents via chemical shifts (e.g., methoxy protons at δ ~3.8–4.0 ppm in CDCl₃).
- LC-MS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Ensure C, H, N, Cl content matches theoretical values.
- Melting Point : Compare with literature data for consistency.
Cross-validate results against databases like NIST Chemistry WebBook for analogous compounds .
Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 260–280 nm) is standard. For enhanced sensitivity, employ UPLC-QTOF-MS using electrospray ionization (ESI) in positive ion mode. Calibration curves should span 0.1–100 µM, with deuterated analogs (e.g., nicotinamide-d₄) as internal standards to correct matrix effects .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (320–400 nm) and assess decomposition rates.
- Solution Stability : Test in buffers (pH 1–12) at 37°C; use LC-MS to identify hydrolysis products (e.g., methoxy group cleavage).
Results guide storage recommendations (e.g., desiccated, -20°C in amber vials) .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer : Start with target-agnostic screens:
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination).
- Enzyme Inhibition : Test against kinases or dehydrogenases (e.g., NAD⁺-dependent enzymes) using fluorogenic substrates.
- Solubility/Permeability : Use PAMPA or Caco-2 models to predict bioavailability.
Prioritize assays based on structural analogs (e.g., nicotinamide derivatives with known bioactivity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported activity data for this compound analogs?
- Methodological Answer : Perform a systematic review (PRISMA guidelines) to aggregate literature data. Assess heterogeneity sources:
- Experimental Variables : Differences in assay conditions (e.g., ATP concentration in kinase assays).
- Compound Purity : Trace impurities (e.g., residual solvents) may skew results.
- Statistical Power : Use meta-regression to evaluate small-study effects.
Cross-validate findings with independent replication studies .
Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) with MD simulations (AMBER, GROMACS) to map binding poses in target proteins (e.g., PARP-1 or sirtuins). Generate QSAR models using descriptors like ClogP, H-bond acceptors, and electrostatic potential surfaces. Validate predictions with synthetic analogs and in vitro assays .
Q. How should researchers design experiments to address low reproducibility in synthetic yields?
- Methodological Answer : Implement a factorial design (DoE) to isolate critical variables:
- Factors : Reaction temperature, solvent polarity, catalyst loading.
- Response Variables : Yield, purity.
Use ANOVA to identify significant interactions. Optimize conditions via response surface methodology (RSM). Document protocols rigorously (e.g., stepwise reagent addition, inert atmosphere) for replication .
Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining regioselectivity?
- Methodological Answer : Transition from batch to flow chemistry for better temperature control. Use in-line FTIR or PAT (Process Analytical Technology) to monitor intermediate formation. Optimize workup steps (e.g., liquid-liquid extraction vs. crystallization) to minimize byproducts. Pilot studies at 10–100 g scale inform critical process parameters (CPPs) .
Q. How can multi-technique approaches (e.g., spectroscopy + crystallography) resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer : Combine:
- PXRD : Compare experimental patterns with simulated data from single-crystal structures.
- DSC/TGA : Identify polymorph transitions or solvate formation.
- ssNMR : Resolve molecular packing via ¹³C CP/MAS.
Collaborate with synchrotron facilities for high-resolution crystallography if crystals are poorly diffracting .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below highlights key differences between 2-Chloro-5-methoxynicotinamide and analogous compounds:
*Inferred data based on structural analogs.
Key Comparative Insights
Substituent Positioning
- Chlorine and Methoxy Groups : In this compound, the chlorine at position 2 and methoxy at position 5 create distinct electronic effects. Comparatively, 5-Chloro-2-methoxynicotinaldehyde reverses these substituents, altering dipole moments and steric interactions. Such positional changes influence reactivity in substitution or coupling reactions.
- Halogen Variations : Methyl 2-chloro-5-iodonicotinate replaces methoxy with iodine at position 5. The larger atomic radius and polarizability of iodine enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy groups are electron-donating, affecting aromatic ring reactivity.
Functional Group Impact
- Amide vs. Aldehyde/Ester : The amide in this compound offers hydrogen-bonding capability, improving solubility and stability compared to aldehydes (e.g., 5-Chloro-2-methoxynicotinaldehyde ) or esters (e.g., Ethyl 2-chloro-5-methylnicotinate ). Aldehydes are more reactive, often serving as intermediates, while esters are common protecting groups in synthesis.
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nucleophilic Aromatic Substitution (NAS)
A primary route involves introducing the methoxy group at position 5 of a pre-chlorinated pyridine core. Starting with 2-chloronicotinic acid , bromination at position 5 is achieved using bromine (Br₂) in the presence of FeBr₃ as a Lewis catalyst. The carboxylic acid group at position 3 directs bromination to the meta position (C5) . Subsequent nucleophilic substitution of the bromine atom with methoxide (NaOMe) in dimethylformamide (DMF) at 80–100°C yields 2-chloro-5-methoxynicotinic acid .
The carboxylic acid is then converted to the amide via a two-step process:
-
Activation : Treatment with phosphorus oxychloride (POCl₃) forms the acid chloride.
-
Aminolysis : Reaction with aqueous ammonia (NH₃) generates the target amide .
Critical Parameters :
-
Bromination requires anhydrous conditions to prevent hydrolysis.
-
Methoxy substitution proceeds optimally at 100°C with a 3:1 molar ratio of NaOMe to substrate .
Directed Ortho Metalation (DoM)
An alternative approach leverages directed metalation to install the chloro group. Starting with 5-methoxynicotinic acid , the carboxylic acid is protected as a methyl ester to mitigate directing effects. Lithium diisopropylamide (LDA) deprotonates the ortho position (C2), and quenching with hexachloroethane introduces the chloro group. Deprotection of the ester via hydrolysis and subsequent amidation (as above) furnishes the product .
Advantages :
-
High regioselectivity due to the methoxy group’s activation of the ring.
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Avoids harsh bromination conditions.
Limitations :
Comparative Analysis of Methodologies
Table 1: Key Reaction Conditions and Yields
The NAS route offers higher yields but involves toxic bromine. The DoM method, while lower-yielding, provides superior regiocontrol and avoids halogenation .
Mechanistic Insights and Side Reactions
Competing Pathways in NAS
During methoxy substitution, competing hydrolysis of the bromine atom can occur, yielding 2-chloro-5-hydroxynicotinic acid as a byproduct. This is mitigated by using excess NaOMe and anhydrous DMF .
Acid Chloride Stability
The intermediate acid chloride is prone to hydrolysis. Rapid aminolysis under cooled conditions (0–5°C) minimizes degradation, as demonstrated by NMR monitoring .
Scalability and Industrial Feasibility
NAS Route Optimization
Batch process studies reveal that telescoping the bromination and methoxy substitution steps (without intermediate isolation) improves throughput. Using catalytic tetrabutylammonium bromide (TBAB) enhances bromide displacement kinetics, reducing reaction time from 12 h to 6 h .
DoM Route Challenges
Large-scale metalation requires specialized equipment for cryogenic conditions, increasing capital costs. However, the absence of halogenation steps reduces waste management burdens .
Emerging Methodologies
Photocatalytic Methoxylation
Recent advances employ visible-light photocatalysis (e.g., Ir(ppy)₃) to directly introduce methoxy groups at position 5 of 2-chloronicotinamide. This single-step method operates at room temperature but currently yields ≤50% product .
Biocatalytic Approaches
Engineered methyltransferases (e.g., NNMT variants) catalyze the methylation of 2-chloro-5-hydroxynicotinamide using S-adenosylmethionine (SAM). While eco-friendly, enzyme stability and cofactor recycling remain hurdles .
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analyses (C18 column, 0.1% TFA/ACN gradient) show ≥97.5% purity for NAS-derived product, with residual DMF <0.1% .
Properties
Molecular Formula |
C7H7ClN2O2 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-chloro-5-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-4-2-5(7(9)11)6(8)10-3-4/h2-3H,1H3,(H2,9,11) |
InChI Key |
FLTNUUNXBJFIFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)C(=O)N |
Origin of Product |
United States |
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